Mesityl(phenyl)acetonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “Mesityl(phenyl)acetonitrile” would likely involve the mesityl and phenyl groups linked by an acetonitrile group. Acetonitrile is a small polar molecule and has a high relative permittivity, which is conducive to the dissociation of ion pairs into free ions .
Scientific Research Applications
Electrooxidation in Non-aqueous Solvents
Mesityl oxide, a related compound to Mesityl(phenyl)acetonitrile, shows unique behaviors in electrooxidation studies. In a study by Kiss et al. (2020), it was noted that in mesityl oxide, most compounds, including those related to phenyl acetonitrile, displayed identical behavior due to its unsaturated bond. This finding is significant in understanding the electrochemical properties of such compounds in different solvents (Kiss, Kovács & Kunsági-Máté, 2020).
Photocatalytic Applications
A study on Mesityl cyclohexanecarboxylate, a compound structurally similar to Mesityl(phenyl)acetonitrile, demonstrates its photodecarboxylation properties. In neutral acetonitrile solutions, upon excitation at 254 nm, it forms cyclohexylmesitylene, highlighting its potential in photocatalytic applications (Mori, Wada & Inoue, 2000).
Sensing Applications
The electropolymerization of phenylphenols, related to Mesityl(phenyl)acetonitrile, was studied in mesityl oxide by Kiss et al. (2022). Their findings suggest potential applications in sensing phenols in organic media, highlighting the utility of mesityl-related compounds in the development of sensitive electrochemical sensors (Kiss, Nagymihály, Szabó, Kollár & Kunsági-Máté, 2022).
properties
IUPAC Name |
2-phenyl-2-(2,4,6-trimethylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-12-9-13(2)17(14(3)10-12)16(11-18)15-7-5-4-6-8-15/h4-10,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVUACUMRBSEJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C#N)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mesityl(phenyl)acetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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